molecular formula C14H10BrFN2OS B4921317 N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide

N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B4921317
M. Wt: 353.21 g/mol
InChI Key: KFTPIPDSZCWHAG-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide is an organic compound that features a bromophenyl group, a carbamothioyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 4-bromoaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with thiocarbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbamothioyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the carbamothioyl group.

    Reduction: Reduced derivatives of the carbamothioyl group.

    Hydrolysis: The hydrolyzed products include the corresponding amine and carboxylic acid.

Scientific Research Applications

N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of both a bromophenyl group and a fluorobenzamide moiety. This combination imparts specific chemical and biological properties that differentiate it from similar compounds. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2OS/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTPIPDSZCWHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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